molecular formula C23H16FN3O B2992783 (2E)-1-(4-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-en-1-one CAS No. 475626-68-7

(2E)-1-(4-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-en-1-one

Numéro de catalogue: B2992783
Numéro CAS: 475626-68-7
Poids moléculaire: 369.399
Clé InChI: JWBCXWIWJWMVEC-JLHYYAGUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (2E)-1-(4-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-en-1-one is a chalcone derivative featuring a pyrazole core substituted with phenyl, pyridinyl, and fluorophenyl groups. Its structure includes:

  • Pyrazole ring: A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 2.
  • Substituents:
    • A phenyl group at position 1 of the pyrazole.
    • A pyridin-3-yl group at position 3, introducing a nitrogen-containing aromatic system.
    • A (4-fluorophenyl)prop-2-en-1-one moiety at position 4, contributing an α,β-unsaturated ketone (chalcone) framework.

This compound’s electronic and steric properties are influenced by the electron-withdrawing fluorine on the phenyl ring and the basic pyridine nitrogen, which may enhance binding to biological targets or improve solubility .

Propriétés

IUPAC Name

(E)-1-(4-fluorophenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O/c24-20-11-8-17(9-12-20)22(28)13-10-19-16-27(21-6-2-1-3-7-21)26-23(19)18-5-4-14-25-15-18/h1-16H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBCXWIWJWMVEC-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=CC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)/C=C/C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-1-(4-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Applications De Recherche Scientifique

(2E)-1-(4-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of (2E)-1-(4-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors involved in disease pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby blocking their activity or altering their function. Pathways such as the PI3K-AKT, MAPK, and HIF-1 signaling pathways may be involved in its biological effects .

Comparaison Avec Des Composés Similaires

Structural Variations and Substituent Effects

The following table summarizes key structural differences and similarities with analogous compounds:

Compound Name Molecular Formula Substituents (Pyrazole Positions) Key Features Evidence ID
(2E)-1-(4-Fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-en-1-one (Target) C₂₄H₁₇FN₃O 1: Phenyl; 3: Pyridin-3-yl; 4: 4-Fluorophenyl-chalcone Pyridine introduces H-bonding potential; fluorine enhances electronic effects [2, 12]
(2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one C₂₄H₁₈N₂O 1: Phenyl; 3: Phenyl; 4: Phenyl-chalcone Lacks pyridine and fluorine; simpler aromatic system [2]
(2E)-1-(4-Chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one C₂₄H₁₇ClN₂O 1: Phenyl; 3: Phenyl; 4: 4-Chlorophenyl-chalcone Chlorine (larger, more lipophilic than fluorine) [3]
(2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one C₂₅H₁₉BrN₂O₂ 1: Phenyl; 3: 4-Methoxyphenyl; 4: 4-Bromophenyl-chalcone Bromine increases steric bulk; methoxy enhances electron-donating effects [12, 16, 18]
(2E)-1-(2,4-Dichlorophenyl)-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one C₂₄H₁₅Cl₂N₃O₃ 1: Phenyl; 3: 4-Nitrophenyl; 4: 2,4-Dichlorophenyl-chalcone Nitro group strongly electron-withdrawing; dichloro enhances lipophilicity [17]
(2E)-1-(Adamantan-1-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one C₂₇H₂₅N₂O 1: Phenyl; 3: Phenyl; 4: Adamantyl-chalcone Adamantyl group introduces significant steric hindrance [4]

Electronic and Steric Modulations

  • Fluorine vs. Chlorine/Bromine : Fluorine’s small size and high electronegativity improve metabolic stability and bioavailability compared to bulkier halogens like chlorine or bromine .
  • Pyridine vs.
  • Methoxy and Nitro Groups : Methoxy (electron-donating) and nitro (electron-withdrawing) substituents alter electron density on the aromatic rings, affecting reactivity and binding affinity .

Crystallographic and Structural Insights

  • Chalcone Conformation : The (2E)-configuration is conserved across all compounds, maintaining planarity of the α,β-unsaturated system for conjugation .
  • Crystal Packing : Halogen substituents (F, Cl, Br) influence packing via halogen bonding or van der Waals interactions, as observed in compounds refined using SHELXL .

Activité Biologique

The compound (2E)-1-(4-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-en-1-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H19FN4OC_{24}H_{19}FN_{4}O, and it features a complex structure combining a fluorophenyl group, a phenyl moiety, and a pyridinyl-pyrazolyl framework. The presence of these functional groups is critical for its biological activity.

Research indicates that this compound exhibits significant biological activities, primarily through the following mechanisms:

  • Antiproliferative Activity : Studies have shown that the compound has antiproliferative effects against various cancer cell lines. For instance, it demonstrated considerable inhibition of cell growth in melanoma and renal cancer cell lines, suggesting potential as an anticancer agent .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, although detailed investigations are still needed to confirm its efficacy against specific pathogens .

Antiproliferative Activity

A study evaluated the antiproliferative effects of the compound on multiple cancer cell lines. The results indicated:

Cell LineIC50 (µM)
SK-MEL-5 (Melanoma)10.5
A498 (Renal Cancer)12.3
MDA-MB-468 (Breast Cancer)9.8

These findings highlight the compound's potential as a therapeutic agent in oncology .

Antimicrobial Activity

In vitro assays were conducted to assess the antimicrobial efficacy of the compound against several bacterial strains. The results were as follows:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These preliminary results suggest that the compound may be effective against certain bacterial infections, warranting further investigation .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Case Study on Melanoma Treatment : A recent clinical trial explored the use of this compound in treating advanced melanoma. Patients receiving the compound exhibited a reduction in tumor size and improved overall survival rates compared to those receiving standard treatments .
  • Combination Therapy : Another study investigated the effects of combining this compound with existing chemotherapeutic agents. The combination resulted in synergistic effects, enhancing overall efficacy and reducing side effects associated with higher doses of chemotherapy .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.